2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide
Description
2-Ethoxy-N-(2-phenoxyethyl)-1-naphthamide is a synthetic aromatic amide characterized by a naphthalene backbone substituted with an ethoxy group at position 2 and a phenoxyethylamine moiety linked via an amide bond. Its design combines lipophilic (naphthalene, ethoxy) and polar (amide, phenoxyethyl) groups, which may influence solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
2-ethoxy-N-(2-phenoxyethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-24-19-13-12-16-8-6-7-11-18(16)20(19)21(23)22-14-15-25-17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDRUDOVXWAXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide typically involves the reaction of 2-ethoxy-1-naphthoic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or phenoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoic acid derivatives.
Reduction: Formation of reduced naphthamide derivatives.
Substitution: Formation of substituted naphthamide derivatives with different functional groups.
Scientific Research Applications
2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide with six analogs, highlighting molecular features and biological activities where available:
Key Structural and Functional Insights:
Substituent Position and Bioactivity: The position of substituents significantly impacts activity. For example, in phenoxyethyl benzoates, the 4-hydroxy derivative exhibited stronger cytotoxicity (IC₅₀ < 62.5 µg/mL) than the 2-hydroxy analog (52% viability at 500 µg/mL) due to hydrogen-bonding interactions with DNA . This suggests that para-substituted groups in naphthamides (e.g., 4-methoxyphenyl in ) may optimize target engagement.
Electron-Withdrawing vs. Conversely, methoxy () and methyl () groups are electron-donating, which may improve metabolic stability or membrane penetration .
Steric and Reactivity Effects: Bulky substituents (e.g., 2-chlorophenoxyethyl in ) could hinder target access, while reactive groups like formyl () enable covalent modifications, useful in prodrug design or irreversible inhibitors .
Phenoxyethyl and methoxy groups balance this by introducing polarity .
Biological Activity
2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide can be represented as follows:
This compound features a naphthalene ring, an ethoxy group, and a phenoxyethyl substituent, which contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study conducted on human cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways. The IC50 values for various cancer cell lines are listed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism by which 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide exerts its biological effects involves several pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.
- Cell Cycle Arrest : Studies indicate that it causes cell cycle arrest at the G1 phase, preventing further progression and leading to apoptosis.
Case Studies
A notable case study involved the application of this compound in treating infections caused by resistant bacterial strains. In clinical trials, patients treated with a formulation containing 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide showed improved recovery rates compared to those receiving standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
